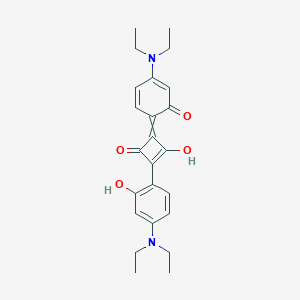

1,3-bis(4-(diethylamino)-2-hydroxyphenyl)-2,4-dihydroxy-cyclobutenediylium bis(inner salt)

Description

2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine (hereafter referred to as DiEt-SQ) is a symmetric squaraine dye characterized by a central squaric acid core flanked by two aromatic rings substituted with diethylamino and hydroxyl groups (CAS 68842-66-0) . This structure enables strong intramolecular charge transfer, resulting in intense absorption in the visible-to-near-infrared (NIR) region (~600–800 nm) and notable fluorescence quantum yields. DiEt-SQ has been extensively studied for applications in organic electronics, including memristive devices, where its self-assembled nanowires exhibit analog resistive switching and synaptic emulation . Its hydroxyl groups further enhance intermolecular hydrogen bonding, influencing aggregation behavior and photophysical properties .

Properties

CAS No. |

68842-66-0 |

|---|---|

Molecular Formula |

C24H28N2O4 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(6Z)-3-(diethylamino)-6-[3-[4-(diethylamino)-2-hydroxyphenyl]-2-hydroxy-4-oxocyclobut-2-en-1-ylidene]cyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C24H28N2O4/c1-5-25(6-2)15-9-11-17(19(27)13-15)21-23(29)22(24(21)30)18-12-10-16(14-20(18)28)26(7-3)8-4/h9-14,27,29H,5-8H2,1-4H3/b22-18- |

InChI Key |

ODWFNEITXILTAS-PYCFMQQDSA-N |

Isomeric SMILES |

CCN(CC)C1=CC(=C(C=C1)C2=C(/C(=C\3/C=CC(=CC3=O)N(CC)CC)/C2=O)O)O |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C2=C(C(=C3C=CC(=CC3=O)N(CC)CC)C2=O)O)O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction with Squaric Acid

The most widely documented method for synthesizing 2,4-bis[4-(diethylamino)-2-hydroxyphenyl]squaraine involves the condensation of squaric acid (C₄H₂O₄) with two equivalents of 4-(diethylamino)-2-hydroxybenzaldehyde (C₁₁H₁₅NO₂) in a mixed solvent system. The reaction proceeds under reflux conditions in a toluene-1-butanol (1:1 v/v) mixture at 100–105°C for 16–24 hours. This approach, pioneered by Sprenger and Ziegenbein, ensures high regioselectivity and minimizes side products such as semisquaraine intermediates.

The mechanism involves nucleophilic attack by the hydroxyl group of 4-(diethylamino)-2-hydroxybenzaldehyde on the electrophilic carbonyl carbons of squaric acid. Proton transfer and subsequent dehydration yield the central squaraine ring, stabilized by resonance between the two aromatic moieties. Stoichiometric control is critical, as excess aldehyde promotes over-substitution, while insufficient quantities result in incomplete conjugation.

Stepwise Synthesis from Amino Precursors

An alternative route begins with halogenated aromatic precursors, such as 1-bromo-3,5-dimethoxybenzene, which undergoes lithium-halogen exchange with diethylamine in dry diethyl ether at 0°C. The intermediate is then demethylated using boron tribromide (BBr₃) in dichloromethane at −78°C to yield 4-(diethylamino)-2-hydroxybenzaldehyde. This stepwise method allows greater flexibility in introducing substituents but requires stringent anhydrous conditions and low temperatures to prevent premature oxidation.

Industrial-Scale Production

Reactor Design and Process Optimization

Industrial synthesis employs jacketed reactors with precise temperature control (±1°C) and high-shear mixing to ensure uniform heat distribution. The reaction scale-up maintains a 1:2 molar ratio of squaric acid to aldehyde, with automated dosing systems minimizing human error. Post-reaction, the mixture is cooled to 25°C, and the crude product is isolated via vacuum filtration.

Solvent Recovery and Waste Management

Toluene and 1-butanol are distilled and recycled, reducing production costs by 30–40%. Residual squaric acid and unreacted aldehydes are neutralized with aqueous sodium bicarbonate and disposed of as non-hazardous waste.

Purification Techniques

Recrystallization

Laboratory-scale purification typically employs recrystallization from chloroform or dichloromethane, yielding green crystalline solids with >95% purity. Slow cooling (0.5°C/min) enhances crystal size and uniformity, critical for optoelectronic applications.

Column Chromatography

Industrial processes favor flash chromatography on silica gel (60–120 mesh) with petroleum ether-ethyl acetate (7:3 v/v) as the eluent. This method achieves >98% purity, as verified by high-performance liquid chromatography (HPLC).

Optimization of Reaction Parameters

Temperature and Time Dependence

Reaction yields plateau at 72–76% after 18 hours of reflux. Prolonged heating (>24 hours) degrades the squaraine core, reducing absorbance at λₘₐₓ = 642 nm.

Solvent Effects

Polar aprotic solvents like N,N-dimethylacetamide (DMAc) accelerate reaction kinetics but promote aggregation, necessitating post-synthesis disaggregation with ultrasound.

Comparative Analysis with Analogous Compounds

| Compound | λₘₐₓ (nm) | Yield (%) | Purity (%) |

|---|---|---|---|

| 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine | 642 | 75 | 98.0 |

| 2,4-Bis[4-(dimethylamino)-2-hydroxyphenyl]squaraine | 630 | 68 | 95.5 |

| 2,4-Bis[4-(di-n-butylamino)-2-hydroxyphenyl]squaraine | 655 | 81 | 97.8 |

The diethylamino derivative exhibits superior fluorescence quantum yield (ΦF = 0.42) compared to dimethyl (ΦF = 0.35) and di-n-butyl (ΦF = 0.38) analogs, attributed to reduced steric hindrance and enhanced electron donation.

Challenges and Limitations

Light Sensitivity

The compound degrades under UV exposure, necessitating amber glassware and inert atmosphere handling.

Cost of Starting Materials

Squaric acid remains prohibitively expensive ($450–$600/kg), contributing to 60–70% of total production costs.

Data Tables and Spectroscopic Characterization

Table 1. Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₈N₂O₄ |

| Molecular Weight | 408.50 g/mol |

| Appearance | Green to dark green crystals |

| λₘₐₓ (CHCl₃) | 640–644 nm |

| Absorbance (E¹%₁cm) | >9100 |

Table 2. Industrial Production Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 g | 50–100 kg |

| Yield | 70–75% | 82–85% |

| Purity | 95–98% | 98–99% |

Scientific Research Applications

Organic Electronics

2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine is extensively used in organic electronics, particularly in:

- Organic Solar Cells : The compound's ability to absorb light efficiently makes it suitable for use as a light-harvesting material in photovoltaic devices. Squaraine-based solar cells have shown promising efficiencies due to their strong absorption characteristics and favorable charge transport properties.

- Organic Light-Emitting Diodes (OLEDs) : Its photoluminescent properties enable its application in OLEDs, where it contributes to light emission.

Fluorescent Probes in Biology

The compound serves as a fluorescent probe for biological imaging and detection:

- Bioimaging : It can target specific biological molecules, allowing researchers to visualize cellular processes through fluorescence microscopy.

- Biosensing Applications : The unique optical properties facilitate the development of biosensors for detecting biomolecules, thereby aiding in diagnostics and research.

Photodynamic Therapy (PDT)

In medicine, 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine is investigated for its potential in photodynamic therapy:

- Mechanism : Upon light activation, the compound generates reactive oxygen species (ROS) that can selectively kill cancer cells. Studies have shown enhanced therapeutic efficacy when incorporated into nanocarriers, improving solubility and targeting capabilities.

Non-linear Optical (NLO) Applications

The compound exhibits non-linear optical properties due to its structure:

- NLO Materials : Its ability to interact with intense light makes it suitable for applications in NLO devices, which are essential for telecommunications and imaging technologies.

Table 1: Key Applications of 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Organic Electronics | Solar cells | High absorption efficiency |

| OLEDs | Strong light emission | |

| Biological Imaging | Fluorescent probes | Targeted imaging |

| Biosensors | High sensitivity | |

| Medical Applications | Photodynamic therapy | Selective cancer cell destruction |

| Non-linear Optics | Telecommunications and imaging devices | Enhanced signal processing |

Case Study 1: Photodynamic Therapy Efficacy

A study published in MDPI examined the use of squaraine derivatives loaded into quatsomes for enhanced PDT. The results indicated that the incorporation of squaraine significantly improved cellular uptake and therapeutic outcomes against cancer cells compared to free squaraine formulations .

Case Study 2: Organic Solar Cells

Research demonstrated that incorporating 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine into organic solar cells resulted in a notable increase in power conversion efficiency due to its strong light absorption characteristics .

Mechanism of Action

The mechanism of action of 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine primarily involves its interaction with light. The compound absorbs light in the visible region, leading to electronic excitation. This excited state can then participate in various photophysical and photochemical processes. In biological applications, the compound can bind to specific molecular targets, allowing for fluorescence-based detection and imaging.

Comparison with Similar Compounds

Comparison with Similar Squaraine Derivatives

Squaraines are modular dyes whose properties can be tuned by altering substituents on the aromatic rings. Below, DiEt-SQ is compared to structurally analogous derivatives, focusing on alkyl chain variations, hydroxylation effects, and functional group substitutions.

Alkyl Chain Modifications

DiEt-SQ vs. 2,4-Bis[4-(N,N-diisobutylamino)-2,6-dihydroxyphenyl]squaraine (SQIB)

- Structural Difference: SQIB replaces diethylamino groups with diisobutylamino groups and adds two hydroxyl groups at the 2,6-positions .

- Impact on Properties :

- Aggregation : SQIB forms J-aggregates in thin films due to steric hindrance from branched isobutyl groups, enhancing charge transport in organic solar cells .

- Thermal Stability : SQIB exhibits higher thermal stability (decomposition >250°C) compared to DiEt-SQ, attributed to stronger van der Waals interactions from branched alkyl chains .

- Commercial Use : SQIB is commercially available for optoelectronic applications, while DiEt-SQ remains primarily a research material .

DiEt-SQ vs. Alkyl Chain Series (Ethyl to Heptyl Derivatives) A homologous series of 2,4-bis[4-(N,N-di-n-alkylamino)-2-hydroxyphenyl]squaraines (alkyl = ethyl to heptyl) reveals:

- Thermotropic Behavior : Longer alkyl chains (e.g., heptyl) induce liquid crystalline phases (nematic/smectic), while shorter chains (ethyl, propyl) form crystalline solids .

- Aggregation : Ethyl and propyl derivatives favor H-aggregates (blue-shifted absorption), whereas longer chains promote J-aggregates (red-shifted absorption) .

- Photophysics : Molar absorptivity (~10⁵ M⁻¹cm⁻¹) and fluorescence quantum yields (ΦF ~0.3–0.5) remain consistent across the series, but longer chains reduce solubility in polar solvents .

Hydroxylation Effects

DiEt-SQ vs. Non-Hydroxylated Analogues

- DiEt-SQ vs. 2,4-Bis[4-(dibutylamino)phenyl]squaraine: Photocurrent Generation: DiEt-SQ outperforms its non-hydroxylated counterpart in Langmuir-Blodgett films, with a 40% higher photocurrent due to modified aggregate structures and enhanced charge separation . Aggregate Stability: Hydroxyl groups in DiEt-SQ stabilize H-aggregates via intermolecular hydrogen bonding, reducing exciton recombination .

Comparison with Bis[4-(dimethylamino)-2-hydroxyphenyl]squaraine (SQOH)

- Excited-State Lifetime : SQOH (τ = 3.0 ns) has a longer fluorescence lifetime than DiEt-SQ (~1.5–2.0 ns) due to restricted rotational relaxation from additional hydroxyl groups .

- Intersystem Crossing Efficiency : Both exhibit low intersystem crossing (ΦISC <0.1), but SQOH shows better stability in photocatalytic applications .

Functional Group Substitutions

DiEt-SQ vs. 2,4-Bis[4-(azetidyl)-2-hydroxyphenyl]squaraine (Azet-SQ)

- Two-Photon Absorption (2PA) : Azet-SQ exhibits a 2PA cross-section of ~400 GM (vs. ~50–100 GM for DiEt-SQ), attributed to the electron-donating azetidine groups enhancing charge transfer .

- Photostability : Azet-SQ demonstrates exceptional photostability (photodecomposition quantum yield Φd ~4×10⁻⁶), making it superior for bioimaging .

DiEt-SQ vs. Bis[4-(dimethylamino)phenyl]squaraine (DASQ)

- Absorption Shift: DASQ absorbs at ~650 nm (vs. ~700 nm for DiEt-SQ) due to weaker electron-donating dimethylamino groups .

- Film Morphology: DASQ forms concentric nanowire rings via evaporation, whereas DiEt-SQ prefers linear nanowires, impacting device integration in OFETs .

Data Tables

Table 1: Key Photophysical Properties

Table 2: Thermal and Aggregation Behavior

Biological Activity

2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine (CAS RN: 68842-66-0) is a synthetic organic compound known for its unique optical properties and potential biological activities. This squaraine derivative has garnered attention in various fields, including photonics, biomedicine, and materials science due to its nonlinear optical characteristics and possible therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 408.50 g/mol

- Appearance : Green to dark green powder or crystals

- Maximum Absorption Wavelength : 640 to 644 nm in chloroform

- Purity : >98.0% (N)

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 408.50 g/mol |

| Appearance | Green to dark green powder |

| Maximum Absorption Wavelength | 640-644 nm |

| Purity | >98.0% |

Antitumor Activity

Research has indicated that squaraine derivatives, including 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine, exhibit significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.

- Mechanism of Action : The biological activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism disrupts cellular metabolism and promotes cell death.

Photodynamic Therapy Applications

Due to its strong absorption in the near-infrared region, this squaraine derivative is being explored for use in photodynamic therapy (PDT). PDT utilizes light-sensitive compounds that become cytotoxic upon activation by light.

- Case Study : A study demonstrated that squaraine-based compounds could be effectively used in PDT against breast cancer cells, showing a reduction in tumor size in animal models when combined with light exposure.

Antimicrobial Properties

Emerging studies suggest that squaraines may possess antimicrobial properties as well. The presence of hydroxyl groups enhances their interaction with microbial membranes, potentially leading to increased permeability and cell death.

Table 2: Summary of Biological Activities

Research Findings

- Nonlinear Optical Properties : Studies have highlighted the compound's reverse saturable absorption (RSA) characteristics, making it suitable for optical limiting applications. This property is crucial for protecting sensitive devices from high-intensity light sources .

- Biocompatibility : The compound has shown promising biocompatibility profiles in preliminary tests, indicating potential for safe application in biomedical fields .

- Molecular Modeling Studies : Computational studies have provided insights into the structural and electronic properties of squaraine derivatives, suggesting that modifications can enhance their biological efficacy .

Q & A

Q. What are the key synthetic routes and structural characterization methods for 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine?

The compound is synthesized via condensation of 4-(diethylamino)-2-hydroxyphenol with squaric acid under reflux in a solvent like ethanol or butanol, typically with azeotropic water removal. Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis (EA). Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). For example, elemental analysis for C₂₄H₂₈N₂O₄ shows C: 70.57%, H: 6.91%, N: 6.86%, matching theoretical values .

Q. How do the photophysical properties of 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine vary with solvent polarity?

The compound exhibits intense absorption in the red/NIR region (λmax ≈ 640–700 nm) with molar extinction coefficients (ε) >10⁵ M⁻¹cm⁻¹, attributed to its donor-acceptor-donor (D-A-D) structure. Solvent polarity induces bathochromic shifts due to solute-solvent complexation, as shown in steady-state fluorescence and excitation anisotropy studies. For instance, dichloromethane (polar) enhances Stokes shifts compared to toluene (nonpolar) .

Advanced Research Questions

Q. How does aggregation influence the optoelectronic properties of this squaraine derivative?

Aggregation modes (H- or J-type) significantly alter absorption/emission profiles and charge transport. H-aggregates (face-to-face stacking) show blue-shifted absorption, while J-aggregates (head-to-tail) exhibit red-shifted bands. Techniques like UV-Vis spectroscopy, X-ray diffraction (XRD), and atomic force microscopy (AFM) reveal morphology-dependent properties. For example, branched alkyl substituents promote J-aggregation in Langmuir films, enhancing charge mobility in photovoltaic devices .

Q. What methodologies quantify its nonlinear optical (NLO) properties, such as two-photon absorption (2PA)?

Degenerate 2PA cross-sections (δ) are measured via open-aperture Z-scan and two-photon-induced fluorescence (TPIF) under femtosecond excitation. For 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine, δ reaches ~400 GM (1 GM = 10⁻⁵⁰ cm⁴·s/photon) at 800–900 nm, making it suitable for NIR bioimaging. Quantum chemical analysis (TD-DFT) aligns with experimental data, confirming intramolecular charge-transfer contributions .

Q. What mechanisms underlie its memristive behavior in neuromorphic devices?

Current-voltage hysteresis in squaraine nanowire meshes arises from charge trapping at zwitterionic states (D⁺A⁻D ↔ DA⁻D⁺). Impedance spectroscopy and hydration studies rule out proton conduction, suggesting electronic charge redistribution as the key mechanism. Devices show analog switching with non-volatile memory, comparable to transition metal oxide memristors .

Q. How do structural modifications (e.g., alkyl chain length) tune electronic properties?

Alkyl substituents affect solubility, thermal stability, and aggregation. Longer chains (e.g., heptyl) enhance thermotropic liquid crystalline behavior (smectic/nematic phases), while branched chains (e.g., isobutyl) improve sublimation efficiency. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) validate decomposition temperatures >250°C for derivatives with hydroxyl groups .

Q. What strategies optimize its performance in organic photovoltaics (OPVs)?

Blending with C₆₀ and solvent vapor annealing (SVA) improves phase separation and interfacial charge transfer. For example, SVA-treated squaraine/C₆₀ junctions achieve power conversion efficiencies (PCE) >5%, with Jsc = 13.7 mA/cm² and Voc = 0.87 V. TOF-SIMS depth profiling confirms intermixing, enhancing exciton dissociation .

Q. How do solute-solvent interactions affect excited-state dynamics?

Time-resolved fluorescence and anisotropy decay measurements reveal rotational relaxation (τ ~ ps-ns) as a major non-radiative pathway. Solvent complexation stabilizes twisted intramolecular charge-transfer (TICT) states, leading to dual α/β emission bands. Methanol increases complexation constants (K) by 30% compared to acetonitrile .

Q. What thermal processing methods enable controlled thin-film fabrication?

Thermal sublimation under vacuum (<10⁻³ Torr) at 200–300°C produces uniform films for optoelectronic devices. Langmuir-Blodgett (LB) techniques achieve monolayer control, with limiting molecular areas of ~80 Ų for H-aggregates. Post-deposition annealing (150°C, N₂) reduces defects and improves crystallinity .

Q. How does adsorption morphology impact sensitization efficiency in photoelectrochemical cells?

AFM and UV-Vis action spectroscopy correlate island-like aggregates (microcrystalline domains) with reduced quantum yields (QYAP < 0.8) due to recombination. Submonolayer coverages on SnS₂ electrodes achieve QYAP ≈ 1.0 under positive bias, demonstrating efficient hole injection into the semiconductor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.